molecular formula C7H8O3 B14447939 2-Cyclopentene-1-acetic acid, 4-oxo- CAS No. 74877-21-7

2-Cyclopentene-1-acetic acid, 4-oxo-

Cat. No.: B14447939
CAS No.: 74877-21-7
M. Wt: 140.14 g/mol
InChI Key: JTGPESOKUAWYRM-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-acetic acid, 4-oxo- is a cyclopentene derivative featuring a conjugated cyclopentene ring with a ketone group at the 4-position and an acetic acid substituent at the 1-position. This compound is structurally significant due to its unsaturated cyclic framework and functional groups, which influence its reactivity and applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

74877-21-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(4-oxocyclopent-2-en-1-yl)acetic acid

InChI

InChI=1S/C7H8O3/c8-6-2-1-5(3-6)4-7(9)10/h1-2,5H,3-4H2,(H,9,10)

InChI Key

JTGPESOKUAWYRM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentene-1-acetic acid, 4-oxo- can be achieved through various methods. One common approach involves the reaction of cyclopentanol with an acid catalyst to form cyclopentene, which is then further reacted with acetic acid . Another method includes the use of organocerium reagents with cycloalkanones, followed by the addition of MsCl or SOCl2 with DBU to yield the desired product .

Industrial Production Methods

Industrial production of 2-Cyclopentene-1-acetic acid, 4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-acetic acid, 4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Cyclopentene-1-acetic acid, 4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopentene-1-acetic acid, 4-oxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomerism in Cyclopentene Carboxylic Acids
The position of the double bond and substituents significantly affects properties:

Compound Name Double Bond Position Substituent Position Melting Point (°C) Boiling Point (°C) Purity/Grade Key References
2-Cyclopentene-1-acetic acid 2-3 1-acetic acid 19 238 90% (Technical)
3-Cyclopentene-1-acetic acid 3-4 1-acetic acid N/A N/A Minor impurity in 2-cyclopentene isomer
1-Cyclopentene-1-carboxylic acid 1-2 1-carboxylic acid N/A N/A Commercial
  • Key Observations :
    • The 2-cyclopentene isomer (target compound) has a lower melting point (19°C) compared to saturated analogs, likely due to reduced symmetry and increased steric strain .
    • Positional isomerism impacts synthetic routes; for example, asymmetric hydroboration methods are used to prepare enantiomerically pure cyclopentene derivatives .

Substituent Effects: Oxo vs. Acetoxy Groups

4-Oxo vs. 4-Acetoxy Derivatives
The presence of a ketone (oxo) or ester (acetoxy) group alters reactivity and applications:

Compound Name Substituent CAS Number Key Properties/Applications References
4-Oxo-2-cyclopenten-1-yl acetate 4-oxo, 1-acetate 59995-48-1 Intermediate in prostaglandin synthesis; higher electrophilicity due to ketone
2-Cyclopenten-1-one, 4-(acetyloxy)-, (S)- 4-acetoxy, 1-ketone 59995-50-5 Chiral building block for asymmetric synthesis; used in medicinal chemistry
2-Cyclopentene-1-acetic acid, 4-oxo- 4-oxo, 1-acetic acid N/A Hypothesized to exhibit acidity (pKa ~3-4) and participate in lactonization reactions
  • Key Observations: The 4-oxo group increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., in selenolactonization reactions) . Acetoxy derivatives are more lipophilic, enhancing their utility in drug delivery systems .

Ring Size Variations: Cyclopentene vs. Cyclohexene

Impact of Ring Size on Physicochemical Properties

Compound Name Ring Size Substituent Melting Point (°C) Boiling Point (°C) Applications References
2-Cyclopentene-1-acetic acid, 4-oxo- 5-membered 1-acetic acid, 4-oxo N/A N/A Organic synthesis intermediates
1-Cyclohexene-1-acetic acid, 4-oxo- 6-membered 1-acetic acid, 4-oxo N/A N/A Polymer precursors
3-Cyclohexene-1-carboxylic acid 6-membered 1-carboxylic acid N/A N/A Industrial solvents
  • Key Observations :
    • Cyclopentene derivatives exhibit higher ring strain, leading to greater reactivity in [4+2] cycloadditions compared to cyclohexene analogs .
    • Cyclohexene-based acids are more thermally stable, making them suitable for high-temperature applications .
Industrial and Pharmaceutical Relevance
  • Prostaglandin Synthesis : 4-Oxo-2-cyclopenten-1-yl acetate is a key intermediate in prostaglandin analogs due to its stereochemical flexibility .
  • Technical Grades : Commercial 2-cyclopentene-1-acetic acid (90% purity) is used in bulk synthesis, though impurities like the 3-cyclopentene isomer require purification for high-precision applications .

Table 1: Physical Properties of Key Compounds

Compound Name Melting Point (°C) Boiling Point (°C) Flash Point (°C) Density (g/cm³)
2-Cyclopentene-1-acetic acid 19 238 143 1.047
4-Oxo-2-cyclopenten-1-yl acetate N/A N/A N/A N/A

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